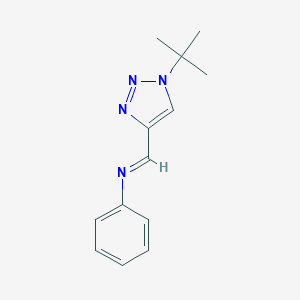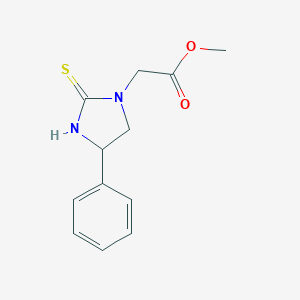![molecular formula C26H23F3N4OS B290216 8,8,15-trimethyl-5,13-diphenyl-3-(trifluoromethyl)-7-oxa-11-thia-4,5,13,14-tetrazatetracyclo[7.7.0.02,6.012,16]hexadeca-2(6),3,12(16),14-tetraene](/img/structure/B290216.png)
8,8,15-trimethyl-5,13-diphenyl-3-(trifluoromethyl)-7-oxa-11-thia-4,5,13,14-tetrazatetracyclo[7.7.0.02,6.012,16]hexadeca-2(6),3,12(16),14-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4’‘,3’‘:5’,6’]pyrano[4’,3’:4,5]thiopyrano[2,3-c]pyrazole is a complex heterocyclic compound. It features multiple fused rings, including pyrazole, pyrano, and thiopyrano structures, making it a unique and intriguing molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4’‘,3’‘:5’,6’]pyrano[4’,3’:4,5]thiopyrano[2,3-c]pyrazole typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole synthesis often involves the reaction of hydrazines with 1,3-dicarbonyl compounds . The reaction conditions can vary, but mild conditions with broad substrate scope are often preferred .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of catalysts, such as Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions
5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4’‘,3’‘:5’,6’]pyrano[4’,3’:4,5]thiopyrano[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation and hydrazine derivatives for cyclocondensation . The conditions often involve mild temperatures and the use of solvents like DMSO under oxygen .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4’‘,3’‘:5’,6’]pyrano[4’,3’:4,5]thiopyrano[2,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored for various medical applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4’‘,3’‘:5’,6’]pyrano[4’,3’:4,5]thiopyrano[2,3-c]pyrazole exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: A heterocyclic compound with anti-inflammatory and anticancer properties.
Pyrazoline Derivatives: Known for their antibacterial, antifungal, and antitumor activities.
Imidazole: Another heterocyclic compound with a broad range of biological activities.
Uniqueness
What sets 5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4’‘,3’‘:5’,6’]pyrano[4’,3’:4,5]thiopyrano[2,3-c]pyrazole apart is its unique combination of fused rings and functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H23F3N4OS |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
8,8,15-trimethyl-5,13-diphenyl-3-(trifluoromethyl)-7-oxa-11-thia-4,5,13,14-tetrazatetracyclo[7.7.0.02,6.012,16]hexadeca-2(6),3,12(16),14-tetraene |
InChI |
InChI=1S/C26H23F3N4OS/c1-15-19-20-18(14-35-24(19)33(30-15)17-12-8-5-9-13-17)25(2,3)34-23-21(20)22(26(27,28)29)31-32(23)16-10-6-4-7-11-16/h4-13,18,20H,14H2,1-3H3 |
InChI Key |
XZIPNQQJIIEHSP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C3C(CS2)C(OC4=C3C(=NN4C5=CC=CC=C5)C(F)(F)F)(C)C)C6=CC=CC=C6 |
Canonical SMILES |
CC1=NN(C2=C1C3C(CS2)C(OC4=C3C(=NN4C5=CC=CC=C5)C(F)(F)F)(C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
![[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)


![13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12,16-heptaen-11-one](/img/structure/B290147.png)
![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)
![[4-[(3-Methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinyl]methanol](/img/structure/B290152.png)
![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
